molecular formula C13H18O2 B1584362 7-Phenylheptanoic acid CAS No. 40228-90-8

7-Phenylheptanoic acid

Cat. No.: B1584362
CAS No.: 40228-90-8
M. Wt: 206.28 g/mol
InChI Key: ZVSXKFNTWOIGJI-UHFFFAOYSA-N
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Description

7-Phenylheptanoic acid is an organic compound with the molecular formula C13H18O2. It is characterized by a heptanoic acid chain with a phenyl group attached to the seventh carbon atom. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Phenylheptanoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with heptanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 7-phenylhept-2-enoic acid. This method is preferred due to its efficiency and high yield. The reaction is carried out under high pressure and temperature, using a palladium or platinum catalyst .

Chemical Reactions Analysis

Types of Reactions: 7-Phenylheptanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Phenylheptanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Phenylheptanoic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as tryptophan indole lyase, by binding to the active site and preventing substrate access. This inhibition can lead to alterations in metabolic pathways and physiological effects .

Comparison with Similar Compounds

  • 5-Phenylvaleric acid
  • 6-Phenylhexanoic acid
  • 9-Phenylnonanoic acid

Comparison: 7-Phenylheptanoic acid is unique due to its specific chain length and the position of the phenyl group. This structural uniqueness imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the phenyl group can influence the compound’s reactivity and interaction with biological targets .

Properties

IUPAC Name

7-phenylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c14-13(15)11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,4,7-8,11H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSXKFNTWOIGJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334519
Record name 7-Phenylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40228-90-8
Record name 7-Phenylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-Phenylheptanoic acid was prepared from E-7-phenylhept-4-enoic acid by hydrogenation at 40 psi using 5% palladium on carbon as the catalyst. Quantitative conversion of the alkene to the alkane was observed by thin layer chromatographic analysis. The product acid was purified by chromatography on silica gel and fully characterized by spectroscopic methods (infrared and nuclear magnetic resonance) and combustion analysis.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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